

physical properties of 2,2,3,5-Tetramethylhexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2,3,5-Tetramethylhexane

Cat. No.: B12652074

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of 2,2,3,5-Tetramethylhexane

This technical guide provides a comprehensive overview of the core physical properties of **2,2,3,5-tetramethylhexane**, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and includes a mandatory visualization of an experimental workflow.

Core Physical Properties

2,2,3,5-Tetramethylhexane is a branched alkane with the chemical formula C₁₀H₂₂.^[1]^[2] Its molecular structure influences its physical characteristics, which are crucial for its application as a solvent, in synthesis, or as a reference compound in various analytical techniques.

Quantitative Data Summary

The following table summarizes the key physical properties of **2,2,3,5-tetramethylhexane**.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₂₂	[1] [3]
Molecular Weight	142.28 g/mol	[1] [3]
Boiling Point	148.41°C	[3]
Melting Point	-53.99°C	[3]
Density	0.7330 g/cm ³	[3]
Refractive Index	1.4119	[3]

Experimental Protocols

This section details the generalized experimental methodologies for determining the key physical properties of liquid organic compounds like **2,2,3,5-tetramethylhexane**.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[\[4\]](#) For a pure substance, the boiling point is a characteristic physical property.[\[5\]](#)

Methodology: Capillary Method (Thiele Tube)[\[5\]](#)[\[6\]](#)

- Sample Preparation: A small amount of the liquid sample (approximately 0.5 mL) is placed into a small test tube or a Durham tube.[\[6\]](#)
- Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample tube with the open end submerged in the liquid.[\[6\]](#)
- Apparatus Setup: The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[\[6\]](#)
- Heating: The side arm of the Thiele tube is gently and uniformly heated.[\[6\]](#) As the temperature rises, the air trapped in the capillary tube will expand and exit, followed by the vapor of the sample, which will be observed as a steady stream of bubbles.[\[5\]](#)

- Observation: The heating is discontinued once a continuous stream of bubbles emerges from the capillary tube. As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]
- Recording: The temperature at this point is recorded as the boiling point of the sample. The atmospheric pressure should also be noted as boiling points are pressure-dependent.[4]

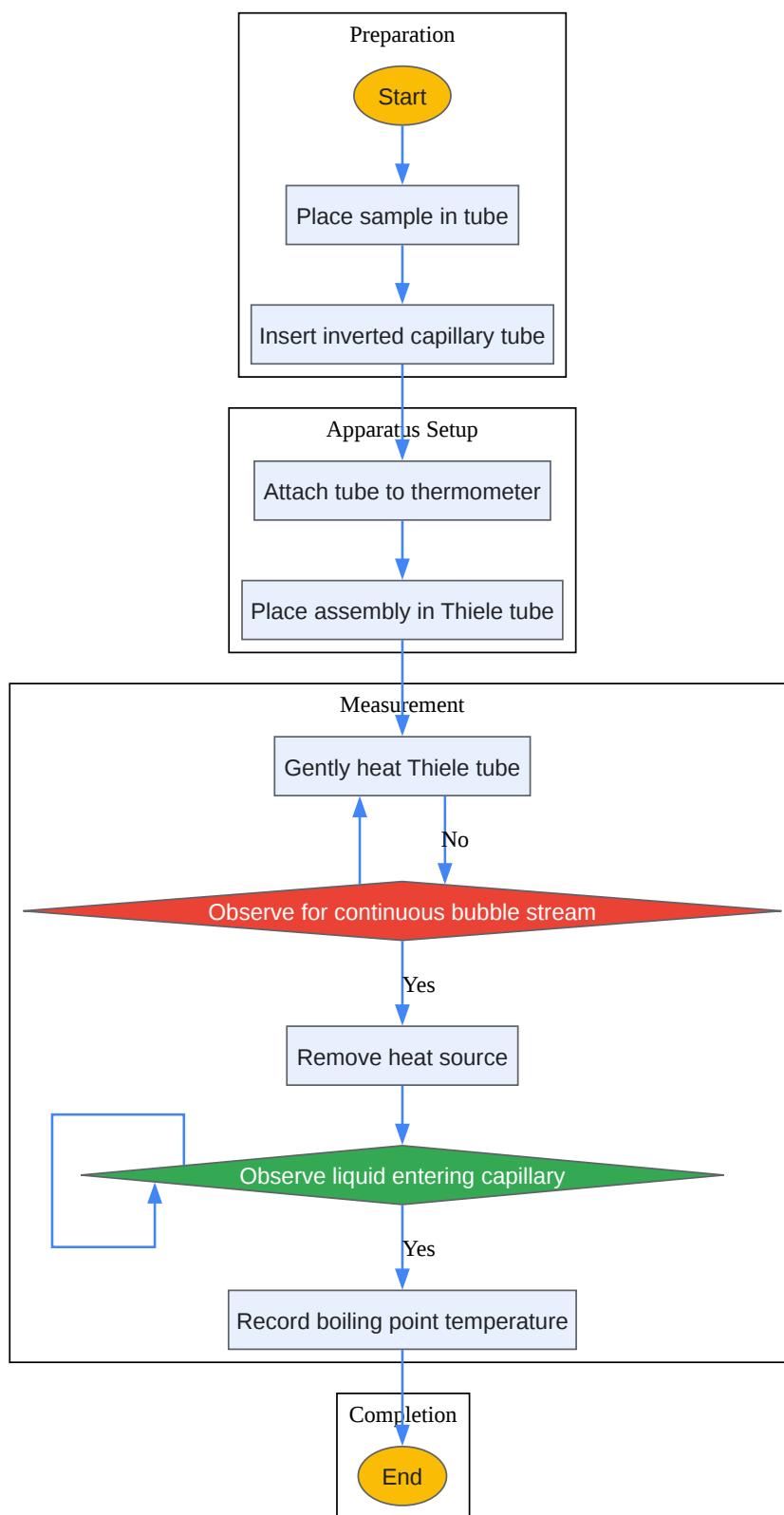
Determination of Density

The density of a substance is its mass per unit volume. For liquids, it is commonly measured using a pycnometer or a vibrating tube densimeter.[7][8]

Methodology: Pycnometer Method

- Pycnometer Preparation: A pycnometer (a small glass flask with a precise volume) is thoroughly cleaned, dried, and its empty mass is accurately weighed ($m_{\text{pycnometer}}$).
- Sample Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.
- Weighing with Sample: The pycnometer containing the sample is weighed to determine its mass (m_{total}).
- Volume Calibration: The exact volume of the pycnometer is determined by repeating the above steps with a reference liquid of known density (e.g., deionized water) at a specific temperature. The mass of the water ($m_{\text{water}} = m_{\text{total_water}} - m_{\text{pycnometer}}$) and its known density (ρ_{water}) are used to calculate the pycnometer's volume ($V = m_{\text{water}} / \rho_{\text{water}}$).
- Density Calculation: The density of the sample (ρ_{sample}) is calculated using the mass of the sample ($m_{\text{sample}} = m_{\text{total}} - m_{\text{pycnometer}}$) and the calibrated volume of the pycnometer: $\rho_{\text{sample}} = m_{\text{sample}} / V$.

Determination of Refractive Index


The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.[9] It is a characteristic property that can be used for identification and purity assessment.[9]

Methodology: Abbe Refractometer[10]

- Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, often distilled water.[10] The prism surfaces are cleaned with a soft tissue and a suitable solvent (e.g., acetone or ethanol).[10]
- Sample Application: A few drops of the liquid sample are placed on the surface of the lower prism.[10] The prisms are then closed and locked.
- Measurement: Light is directed through the sample. The user looks through the eyepiece and adjusts the controls to bring the boundary line between the light and dark fields into sharp focus and centered on the crosshairs.[10]
- Reading: The refractive index is read directly from the instrument's scale.[11]
- Temperature Correction: The temperature of the measurement is recorded. Since the refractive index is temperature-dependent, a correction is often applied to report the value at a standard temperature (usually 20°C).[11] A common correction factor for many organic liquids is approximately 0.00045 per degree Celsius.[11]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of a liquid's boiling point using the capillary method.

[Click to download full resolution via product page](#)**Boiling point determination workflow.**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2,3,5-Tetramethylhexane | C10H22 | CID 521425 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Hexane, 2,2,3,5-tetramethyl- [webbook.nist.gov]
- 3. 2,2,3,5-tetramethylhexane [chemicalbook.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Video: Boiling Points - Concept [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. athabascau.ca [athabascau.ca]
- 10. davjalandhar.com [davjalandhar.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [physical properties of 2,2,3,5-Tetramethylhexane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12652074#physical-properties-of-2-2-3-5-tetramethylhexane\]](https://www.benchchem.com/product/b12652074#physical-properties-of-2-2-3-5-tetramethylhexane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com